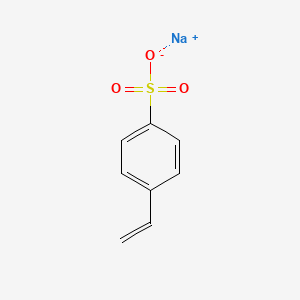

Sodium 4-vinylbenzenesulfonate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;4-ethenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTALRAZSCGSKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044635 | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2695-37-6, 123333-94-8 | |

| Record name | Sodium 4-styrenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-STYRENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP0V3OG5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Monomer Reactivity Studies of Sodium 4 Vinylbenzenesulfonate

Established Synthetic Pathways for Sodium 4-Vinylbenzenesulfonate Monomer Production

The industrial and laboratory-scale production of this compound (SVBS) is primarily achieved through two distinct and well-documented synthetic routes. These pathways begin with different starting materials but converge to yield the desired vinyl-functionalized sulfonate monomer.

One common manufacturing process starts with styrene (B11656). This method involves the reaction of styrene monomer with sulfuric acid and sodium sulfite. fengchengroup.com An alternative, yet similar, pathway involves the reaction of styrene with sodium bisulfite and sodium hydroxide (B78521) to achieve the final product. fengchengroup.com

A second major synthetic pathway utilizes bromoethylbenzene as the starting material. This process involves a multi-step continuous reaction. Initially, bromoethylbenzene is preheated and introduced into a specialized sulfonation reactor. Here, it reacts with gaseous sulfur trioxide to form bromoethylbenzene sulfonic acid. This intermediate is then immediately neutralized with liquid caustic soda (sodium hydroxide). This neutralization step, which is carefully controlled for temperature, also facilitates the removal of bromine (dehydrobromination) to form the vinyl group, yielding liquid this compound. vaia.com

A summary of these primary pathways is presented below.

Table 1: Major Synthetic Pathways for this compound

| Starting Material | Key Reagents | Intermediate Product | Description |

|---|---|---|---|

| Styrene | Sulfuric acid, Sodium sulfite | Styrene sulfonic acid | Direct sulfonation of the styrene monomer followed by neutralization. fengchengroup.com |

| Styrene | Sodium bisulfite, Sodium hydroxide | Styrene sulfonic acid | An alternative direct sulfonation and neutralization route for styrene. fengchengroup.com |

Elucidation of Reaction Kinetics and Mechanistic Insights in Monomer Synthesis

While detailed kinetic studies on the polymerization of this compound are extensively documented, specific research focusing on the kinetics of the monomer synthesis itself is less prevalent in publicly available literature. However, mechanistic insights can be derived from the established reaction steps.

The synthesis from bromoethylbenzene provides a clear example of a multi-step reaction mechanism. The core transformations are an electrophilic aromatic sulfonation followed by a base-mediated elimination reaction (dehydrohalogenation).

Sulfonation : The reaction between bromoethylbenzene and sulfur trioxide is a classic electrophilic aromatic substitution. The sulfur trioxide acts as a powerful electrophile, attacking the electron-rich benzene (B151609) ring to add a sulfonic acid group. The position of this group (para to the ethyl group) is directed by the alkyl substituent.

Dehydrohalogenation : The subsequent treatment with a strong base, such as sodium hydroxide, accomplishes two things. First, it neutralizes the acidic sulfonic acid group to form the sodium sulfonate salt. Second, at controlled temperatures, it induces an elimination reaction, removing a hydrogen atom from the alpha-carbon and the bromine atom from the beta-carbon of the ethyl group to form a carbon-carbon double bond (the vinyl group). vaia.com The control of temperature during this step is critical, as it directly influences the rate of both the desired elimination reaction and potential side reactions.

Strategies for Monomer Purification and Purity Assessment

The purity of the this compound monomer is paramount for producing polymers with consistent and predictable properties. Several methods are employed for its purification and subsequent purity validation.

Monomer Purification: The primary method for purifying crude this compound is recrystallization . This technique leverages the monomer's differential solubility in a solvent system at varying temperatures. A common procedure involves dissolving the technical-grade monomer in a heated mixture of ethanol (B145695) and water (e.g., a 9:1 v/v ratio), followed by filtration of the hot solution and subsequent cooling to induce the crystallization of the purified product. researchgate.netnih.gov Another related technique is re-precipitation , where the polymer is dissolved and then forced to precipitate by adding a non-solvent, leaving impurities behind in the solution. Industrial processes may also involve centrifugation to separate the crystallized monomer from the mother liquor, followed by drying under vacuum to remove residual solvents. Due to the monomer's hygroscopic nature, it must be stored in sealed containers away from moisture. fengchengroup.com

Purity Assessment: A range of analytical techniques are used to confirm the purity and structural integrity of the final monomer.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. tcichemicals.com A common method utilizes a reverse-phase (RP) column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com This technique can effectively separate the monomer from impurities, allowing for quantification of purity, often specified as >90% or >95%. tcichemicals.comscbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the chemical structure of the monomer, ensuring the presence of the characteristic vinyl and aromatic protons in the correct ratios and identifying potential impurities.

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide data on the molecular weight of the compound, confirming its identity.

Fourier Transform Infrared Spectroscopy (FTIR) : This method is used to verify the presence of key functional groups, such as the sulfonate (SO₃⁻) and vinyl (C=C) groups, within the monomer's structure. iafor.org

The combination of these purification and analytical strategies ensures that the this compound monomer meets the stringent quality requirements for its use in polymerization processes.

Table 2: Purity Assessment Techniques for this compound

| Technique | Purpose | Typical Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects impurities. sielc.comsielc.com | Purity determination, often >95%. tcichemicals.com |

| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure and identifies organic impurities. | Verification of vinyl and aromatic proton signals. |

| Mass Spectrometry (MS) | Confirms molecular weight and identity. | Detection of the correct molecular ion peak. |

Advanced Polymerization Mechanisms and Mechanistic Investigations of Sodium 4 Vinylbenzenesulfonate

Homopolymerization of Sodium 4-Vinylbenzenesulfonate

The synthesis of poly(this compound) through homopolymerization is a critical process for creating water-soluble polymers with a wide range of industrial applications. This section delves into the various mechanisms by which this polymerization can be achieved, from conventional free radical methods to more advanced controlled/living radical techniques and emulsion polymerization.

Free Radical Polymerization: Initiator Systems, Reaction Conditions, and Kinetic Analysis

Free radical polymerization (FRP) is a common and cost-effective method for polymerizing this compound (NaSS). mdpi.com This process can be initiated by various systems, including thermal initiators and redox initiators.

Initiator Systems:

Peroxides: Benzoyl peroxide (BPO) is a frequently used initiator, particularly in solutions of N,N-dimethylformamide (DMF) and water. mdpi.com The thermal decomposition of BPO generates free radicals that initiate the polymerization of NaSS.

Persulfates: Potassium persulfate (KPS) is another common initiator, often employed in aqueous solutions. researchgate.net

Graphene Oxide (GO): Interestingly, graphene oxide has been shown to act as a radical initiator for the polymerization of NaSS in aqueous solutions without the need for additional initiators. researchgate.net This is attributed to the generation of radicals, potentially hydroxyl radicals, on the GO surface. researchgate.net

Reaction Conditions: The conditions for FRP of NaSS can be tailored to achieve desired polymer characteristics. Key parameters include:

Solvent: While NaSS is water-soluble, mixtures of water and organic solvents like N,N-dimethylformamide (DMF) are often used. mdpi.com The solvent composition can influence the polymerization rate and the solubility of the resulting polymer. mdpi.com

Temperature: The reaction temperature is crucial as it affects the decomposition rate of the initiator. For instance, with BPO, a pre-polymerization step at 90°C might be followed by a higher temperature of 105°C to ensure high monomer conversion. mdpi.com When using GO as an initiator, the reaction is typically conducted at around 75°C. researchgate.net

Monomer Concentration: The initial concentration of NaSS influences the polymerization kinetics and the final molecular weight of the polymer.

Kinetic Analysis: The kinetics of FRP of NaSS generally follow the classical model for radical polymerization, where the rate of polymerization is dependent on the concentrations of the monomer and the initiator. However, the system can exhibit complex behavior. For instance, in water/DMF solutions, a pseudo-controlled behavior has been observed, attributed to a thermodynamic limiting molecular weight solubility. mdpi.com Kinetic plots of ln([M]₀/[M]) versus time can confirm the nature of the polymerization. In the case of GO-initiated polymerization, kinetic studies have shown that the reaction proceeds, although it is considered an ill-controlled polymerization compared to controlled radical techniques. researchgate.net

Table 1: Initiator Systems and Conditions for Free Radical Polymerization of this compound

| Initiator System | Solvent | Temperature | Key Findings |

| Benzoyl Peroxide (BPO) | Water/N,N-dimethylformamide (DMF) | 90°C - 105°C | Achieves high conversions (up to 99%) and recoveries (up to 98%). mdpi.com |

| Potassium Persulfate (KPS) | Aqueous solutions | Not specified | Commonly used for aqueous polymerization of NaSS. researchgate.net |

| Graphene Oxide (GO) | Aqueous solution | 75°C | Acts as a radical initiator without additional initiators. researchgate.net |

Controlled/Living Radical Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (C/LRP) techniques have been employed for the polymerization of this compound. mdpi.com These methods allow for the synthesis of well-defined polymers with predetermined molecular weights and low dispersity. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a versatile C/LRP method that has been successfully applied to the polymerization of NaSS. researchgate.net

Catalyst Systems: The core of an ATRP system is a transition metal complex that acts as a catalyst. For the polymerization of NaSS, copper-based catalysts are commonly used.

Copper(I) Halides with Ligands: A typical catalyst system consists of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand, such as 2,2'-bipyridyl (bpy). researchgate.netacs.org The ligand solubilizes the copper salt in the reaction medium and tunes the catalyst's reactivity.

Surface-Initiated ATRP (SI-ATRP): ATRP can also be initiated from surfaces to create polymer brushes. In this approach, an ATRP initiator, such as 2-bromoisobutyryl bromide, is first immobilized on a substrate like silica (B1680970) or cellulose (B213188) nanocrystals. upc.edumdpi.com The polymerization of NaSS then proceeds from the surface in the presence of a copper catalyst. acs.orgupc.edu

Polymerization Control: Control over the polymerization is achieved through a reversible activation and deactivation process, maintaining a low concentration of active radical species.

Solvent Effects: The choice of solvent is critical for controlling the ATRP of NaSS. While the monomer is water-soluble, conducting the polymerization in pure water can lead to poor control due to the competitive coordination of water molecules with the copper catalyst. researchgate.net The use of water/methanol (B129727) mixtures, particularly a 1:1 ratio, has been shown to provide better control, leading to polymers with polydispersities as low as 1.26. researchgate.net

Halogen Exchange: In some systems, a halogen-exchange effect has been proposed to play a role in the control of the polymerization. researchgate.net

Catalyst Stability: The stability of the copper/ligand complex in the aqueous environment is crucial for maintaining control throughout the polymerization. researchgate.net

Table 2: Catalyst Systems for ATRP of this compound

| Catalyst System | Initiator | Solvent | Key Features |

| CuBr/2,2'-bipyridyl | Sodium 4-bromomethylbenzoate | Water/Methanol (1:1) | Well-controlled polymerization with polydispersities as low as 1.26. researchgate.net |

| CuBr₂/2,2'-bipyridyl | Initiator-modified cellulose nanocrystals | Water/Methanol | Enables site-specific grafting of PSS from cellulose nanocrystals. acs.org |

| Not Specified | 4-(chloromethyl)-phenyltrimethoxysilane (on SBA-15) | Not Specified | Used for surface-initiated ATRP from SBA-15 silica. mdpi.com |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful C/LRP technique that offers excellent control over the polymerization of NaSS, allowing for the synthesis of polymers with narrow molecular weight distributions. researchgate.netacs.org

Chain Transfer Agent (CTA) Design: The key to a successful RAFT polymerization is the choice of the RAFT agent, also known as a chain transfer agent (CTA). For the polymerization of NaSS, dithioesters and xanthates have been effectively used.

Dithioesters: Homopolymers of NaSS have been synthesized directly in aqueous media using dithioester-based CTAs, resulting in polymers with polydispersity indices in the range of 1.12–1.25. acs.org

Xanthates: Xanthate-mediated RAFT polymerization has been utilized to prepare block copolymers containing poly(this compound) segments. rsc.org

Macro-RAFT Agents: A pre-synthesized polymer capped with a RAFT agent (a macro-RAFT agent) can be used to initiate the polymerization of a second monomer to form block copolymers. For example, a dithioester-capped poly(this compound) has been used to prepare block copolymers with sodium 4-vinylbenzoate. acs.org

Molecular Weight Control: RAFT polymerization allows for precise control over the molecular weight of the resulting polymer.

Linear Evolution of Molecular Weight: A key indicator of a controlled RAFT process is the linear increase of the number-average molecular weight (Mₙ) with monomer conversion. researchgate.net

Low Polydispersity: RAFT polymerization of NaSS can yield polymers with very narrow molecular weight distributions (polydispersity indices, Mₙ/Mₙ, between 1.01 and 1.03). researchgate.net

Graphene Oxide as Initiator: RAFT polymerization of NaSS can also be initiated by graphene oxide, which acts as a source of radicals. researchgate.netresearchgate.net This system has demonstrated excellent control, yielding well-defined polymers. researchgate.net

Table 3: RAFT Polymerization of this compound

| Chain Transfer Agent (CTA) | Initiator | Solvent | Polydispersity Index (Mₙ/Mₙ) |

| Dithioester | Not Specified | Aqueous | 1.12 - 1.25 acs.org |

| Xanthate | Not Specified | Not Specified | Used for block copolymer synthesis. rsc.org |

| 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid | Graphene Oxide | Aqueous | 1.01 - 1.03 researchgate.net |

Nitroxide Mediated Polymerization (NMP) is a C/LRP technique that utilizes a stable nitroxide radical to control the polymerization process. researchgate.net

Water-Soluble Nitroxides and Initiators: For the polymerization of water-soluble monomers like NaSS, the development of water-soluble nitroxides and initiators is crucial.

TEMPO-based Systems: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a commonly used nitroxide. The direct polymerization of NaSS has been achieved using TEMPO-mediated polymerization in a water/ethylene glycol mixture. researchgate.net

SG1-based Alkoxyamines: More recently, dual-initiator alkoxyamines based on N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) have been shown to be effective for the NMP of various monomers, including this compound. rsc.org These initiators can be functionalized to be water-soluble, for instance, by converting them to their potassium salt. rsc.org

Controlled Synthesis: NMP allows for the controlled synthesis of poly(this compound).

Linear Molecular Weight Growth: A controlled NMP process is characterized by a linear increase in the polymer's molecular weight with monomer conversion. rsc.org

Polydispersity: While controlled, the polydispersity indices (PDI) obtained from NMP of NaSS are often slightly higher than those achieved with ATRP or RAFT, with reported values around 1.5. rsc.org

Reaction Conditions: The NMP of NaSS is typically carried out at elevated temperatures, for example, 110°C, when using SG1-based alkoxyamines. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Chain Transfer Agent Design and Molecular Weight Control

Emulsion Polymerization: Stabilization Mechanisms and Particle Morphology Control

Emulsion polymerization is a heterogeneous polymerization technique that is particularly useful for producing high molecular weight polymers at a fast polymerization rate, resulting in a stable colloidal dispersion of polymer particles (a latex).

Stabilization Mechanisms: The stability of the emulsion is critical for a successful polymerization. This is typically achieved through the use of stabilizers.

Surfactants: Conventional surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can be used to stabilize the emulsion droplets and the resulting polymer particles. mdpi.com

Pickering Emulsions: An alternative to surfactants is the use of solid particles to stabilize the emulsion, a system known as a Pickering emulsion. Silica nanoparticles (SNps) have been used as stabilizing agents for the emulsion polymerization of styrene (B11656) in the presence of NaSS. mdpi.com In such systems, NaSS can act as a co-aid and functionalizing agent. mdpi.comresearchgate.net

Reactive Surfactants: NaSS itself can act as a reactive surfactant or comonomer, incorporating into the polymer backbone and providing electrostatic stabilization to the polymer particles. uni-konstanz.de

Particle Morphology Control: The final morphology of the polymer particles can be controlled by various factors.

pH: The pH of the continuous phase can have a drastic impact on the final morphology. For example, in Pickering emulsion polymerization of styrene and divinylbenzene (B73037) with NaSS, an alkaline pH (pH=9) resulted in spheroid copolymer nanoparticles, while an acidic pH (pH=5) led to core-shell microspheres or monoliths with bi-continuous morphologies depending on the crosslinker concentration. mdpi.com

Crosslinking Agent: The concentration of a crosslinking agent, such as divinylbenzene (DVB), can influence the particle morphology, leading to different structures from core-shell particles to monoliths. mdpi.com

Nucleation Mechanism: The interactions between the inorganic nanoparticles (in Pickering emulsions), growing oligomers, and the initiator control the nucleation mechanism (e.g., pseudo-micellar nucleation) and ultimately the morphology, structure, and properties of the final hybrid nanomaterials. mdpi.com

Table 4: Emulsion Polymerization Systems for (Co)polymerization of this compound

| Stabilization System | Monomers | Initiator | Key Morphological Outcomes |

| Sodium Dodecyl Sulfate (SDS) | Styrene sulfonic acid ethyl ester, Divinylbenzene | Potassium Persulfate | Negatively charged polystyrene sulfonate particles. mdpi.com |

| Silica Nanoparticles (Pickering) | Styrene, Divinylbenzene, this compound | Ammonium Persulfate | pH-dependent morphology: spheroid nanoparticles (pH 9) or core-shell/monolithic structures (pH 5). mdpi.com |

| Not specified (Inverse Emulsion) | This compound | Benzoyl Peroxide | Rate was found to be 0.58 order with respect to surfactant concentration. lehigh.edu |

Copolymerization of this compound for Tailored Macromolecular Architectures

Copolymerization represents a powerful strategy to integrate the desirable polyelectrolyte characteristics of poly(this compound) (PSS) with the properties of other monomers. This approach yields materials with tunable functionalities for a wide array of applications.

Statistical copolymerization of NaSS with various comonomers allows for the fine-tuning of polymer properties by adjusting the monomer feed ratio and reaction conditions. The resulting copolymer's characteristics are a statistical average of the properties of its constituent monomers, often with synergistic effects.

The copolymerization kinetics and composition of NaSS (also abbreviated as VB or SSS) with acrylamide (B121943) (Aam) in salt solutions have been extensively studied. researchgate.netresearchgate.net Investigations using online monitoring have revealed that the reactivity ratios are highly dependent on reaction conditions, leading to significant composition drift during polymerization. mdpi.com For instance, in reactions with low initial NaSS content, the NaSS monomer is consumed rapidly, leading to the subsequent homopolymerization of acrylamide. researchgate.netresearchgate.net This behavior underscores the importance of precise control over monomer concentrations to achieve a desired statistical distribution. researchgate.net

To create materials with enhanced biocompatibility, NaSS has been copolymerized with saccharide-containing monomers like 2-methacrylamido glucopyranose. nih.gov These heparin-mimicking polymers have been developed as surface modifiers for antithrombogenic properties, where the ratio of sulfonate to saccharide units is critical for optimizing blood compatibility. nih.gov In another approach, NaSS was copolymerized with an adamantane-based monomer to create films capable of host-guest interactions, useful for immobilizing other molecules like β-cyclodextrin derivatives. nih.gov

Precipitation polymerization has been employed to synthesize poly(styrene-co-4-vinylbenzenesulfonic acid) copolymer nanoparticles, demonstrating a method to create ion-exchange resins. researchgate.net The properties of these nanoparticles are heavily influenced by parameters such as solvent polarity and comonomer composition. researchgate.net Furthermore, NaSS has been copolymerized with monomers like acrylic acid (AA) and N-isopropylacrylamide (NIPAM) to develop stimuli-responsive and functional materials. epfl.chupc.edulmaleidykla.lt

The table below summarizes various statistical copolymerization systems involving this compound.

| Comonomer | Polymerization Method | Key Structure-Property Findings |

| Acrylamide (Aam) | Free Radical Polymerization | Copolymer composition and kinetics are highly sensitive to initial feed ratios and ionic strength. researchgate.netresearchgate.netmdpi.com |

| 2-methacrylamido glucopyranose | Free Radical Polymerization | Creates heparin-mimicking copolymers; a 2:1 ratio of sulfonate to saccharide units yields optimal antithrombogenic properties. nih.gov |

| 1-adamantan-1-ylmethyl methacrylate (B99206) | Free Radical Polymerization | Forms copolymers for layer-by-layer deposition, enabling surface functionalization through host-guest chemistry. nih.gov |

| Styrene | Precipitation Polymerization | Produces copolymer nanoparticles for ion-exchange applications, with properties dependent on solvent and monomer ratios. researchgate.net |

| Acrylic Acid (AA) | UV-Initiated Radical Polymerization | Used in the synthesis of hybrid membranes for fuel cells. lmaleidykla.lt |

| N-isopropylacrylamide (NIPAM) | Surface-Initiated ATRP | Grafted from cellulose nanocrystals to create stimuli-responsive (thermoresponsive) surfaces. epfl.chupc.edu |

Block copolymers containing a PSS segment exhibit fascinating self-assembly behavior in solution due to the stark contrast between the hydrophilic, charged PSS block and a hydrophobic or neutral second block. This microphase segregation drives the formation of ordered nanostructures such as micelles, vesicles, and lamellae.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a predominant technique for synthesizing well-defined PSS-containing block copolymers. For example, amphiphilic diblock copolymers of poly(furfuryl methacrylate)-b-poly(this compound) (PFMA-b-PSS) were prepared via RAFT. nih.govrsc.org In aqueous solutions, these copolymers self-assemble into micelles with a hydrophobic PFMA core and a hydrophilic PSS corona. nih.govrsc.org

Similarly, RAFT polymerization has been used to directly synthesize a diblock copolymer of sodium 4-styrenesulfonate and sodium 4-vinylbenzoate in aqueous media. acs.org These copolymers exhibit stimuli-responsive behavior, undergoing reversible micellization in response to changes in pH. acs.org Another example involves the synthesis of amphiphilic poly(sodium styrene sulfonate)-b-poly(butyl acrylate) (PSS-b-PBA) block copolymers through RAFT-mediated emulsifier-free emulsion polymerization. researchgate.net The resulting copolymers form stable micelles in water and can act as templates for the dispersion of other materials, such as conductive polymers. researchgate.net The ability to selectively sulfonate one block of a pre-synthesized copolymer, such as the polystyrene block in a polystyrene-polybutadiene copolymer, is another key strategy to induce phase segregation and create functional nanostructures. nih.gov

Grafting PSS chains onto various substrates is a highly effective strategy for modifying surface properties, introducing hydrophilicity, charge density, and specific functionalities.

Free-radical polymerization is a common method for grafting NaSS onto natural polymers. Studies have detailed the grafting of NaSS onto sodium carboxymethyl cellulose (CMC) using persulfate initiators. ijacskros.comresearchgate.net The efficiency of this grafting process is heavily dependent on reaction parameters such as monomer concentration, temperature, and initiator levels. ijacskros.comresearchgate.net This method transforms the properties of CMC, making it suitable for applications like ion exchange or as a specialty adsorbent. ijacskros.com

Surface-initiated controlled radical polymerization techniques, such as atom transfer radical polymerization (SI-ATRP), offer precise control over the grafted polymer chains. SI-ATRP has been used to graft PSS from the surface of cellulose nanocrystals (CNCs), creating nanohybrids with either uniform or "patchy" polymer coatings. epfl.chupc.edu This approach allows for the design of sophisticated nanomaterials with tailored surface characteristics. Similarly, PSS brushes have been grown from mesoporous amino-silica thin films using SI-ATRP in a water-methanol mixture, demonstrating a method to functionalize inorganic substrates. rsc.org

Grafting has also been applied to synthetic polymer backbones. For instance, NaSS has been grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to synthesize poly(vinylidene fluoride)-graft-poly(sodium 4-vinylbenzene sulfonate) copolymers, which alters the membrane properties of the parent polymer. In another application, copolymers of NaSS and a saccharide monomer were graft-polymerized onto polyurethane surfaces to confer antithrombogenic and blood-compatible properties. nih.gov

The table below highlights various graft copolymerization systems for surface modification.

| Backbone/Surface | Grafting Method | Purpose/Application of Modification |

| Sodium Carboxymethyl Cellulose (CMC) | Free Radical Polymerization | To create functional biopolymers for ion exchange and adsorption. ijacskros.comresearchgate.netresearchgate.net |

| Polyurethane (PU) | Free Radical Polymerization | To create heparin-mimicking, antithrombogenic surfaces. nih.gov |

| Cellulose Nanocrystals (CNCs) | Surface-Initiated ATRP (SI-ATRP) | To create nanohybrids with precisely controlled patchy or uniform polymer coatings. epfl.chupc.edu |

| Mesoporous Amino-Silica Films | Surface-Initiated ATRP (SI-ATRP) | To functionalize inorganic surfaces with polyelectrolyte brushes. rsc.org |

| Poly(vinylidene fluoride) (PVDF) | Grafting onto dehydrofluorinated PVDF | To modify membrane properties. |

Performing the polymerization of NaSS within spatially restricted environments, such as the galleries of layered materials or during the formation of a composite, leads to unique materials with controlled morphologies. This "in-situ" approach leverages confinement effects to direct the polymerization process.

A prominent example is the in-situ thermal polymerization of the 4-vinylbenzenesulfonate anion after its intercalation into the two-dimensional galleries of Ni-Al Layered Double Hydroxides (LDHs). buct.edu.cnacs.org Research showed that the polymerization occurs at a significantly lower temperature (150-170 °C) within the LDH compared to the pristine monomer, indicating that the confined geometry of the inorganic host acts as a "molecular reactor" that facilitates the reaction. buct.edu.cn This strategy has also been used to prepare exfoliated poly(methyl methacrylate)/LDH nanocomposites by conducting the in-situ solution polymerization of methyl methacrylate in the presence of VBS-intercalated LDHs. worldscientific.com

In-situ polymerization is also combined with other material synthesis techniques. For instance, hybrid proton-conductive membranes have been prepared by combining the UV-initiated radical polymerization of NaSS and other acrylic monomers with an in-situ sol-gel process for silica. lmaleidykla.lt This creates an interpenetrating organic-inorganic network with applications in fuel cells. lmaleidykla.lt More recently, NaSS has been used as a multifunctional electrolyte additive in aqueous zinc-ion batteries. researchgate.net In this system, the vinyl group of the NaSS monomer leads to the formation of an in-situ polymerized solid electrolyte interface (SEI) layer directly on the surface of the zinc anode, which helps to suppress dendrite formation and improve battery performance. researchgate.net

Graft Copolymerization onto Polymeric Backbones and Surfaces: Surface Modification Strategies

Polymerization in Non-Aqueous and Mixed Solvent Systems

While NaSS is highly water-soluble and frequently polymerized in aqueous media, its polymerization in non-aqueous or mixed solvent systems is crucial for specific applications, such as synthesizing block copolymers with hydrophobic segments or when studying electrochemical phenomena.

For instance, the synthesis of PFMA-b-PSS block copolymers via RAFT was conducted using N,N'-dimethyl formamide (B127407) (DMF) as the solvent for the polymerization of the NaSS block onto the PFMA macro-RAFT agent. rsc.org The electrochemical behavior of NaSS has been studied in DMF, where it undergoes electroinitiated polymerization near the electrode surface. mdpi.com The addition of water to the DMF system was found to have a negative impact on the electrochemical signal, likely because water is a poorer solvent for the electrochemically formed polyphenol segments that can trigger polymer settling on the electrode. mdpi.com

Influence of Reaction Parameters on Polymer Microstructure and Topology

The final properties of polymers derived from this compound are critically dependent on the precise control of various reaction parameters. These parameters dictate the polymer's molecular weight, composition, microstructure, and topology, thereby influencing its performance in any given application.

In the graft copolymerization of NaSS onto sodium carboxymethyl cellulose (CMC), several parameters have a pronounced effect. ijacskros.comresearchgate.netresearchgate.net

Monomer Concentration : Increasing the concentration of NaSS generally leads to a higher percentage of grafting, although an optimal concentration may exist beyond which efficiency decreases. ijacskros.comresearchgate.netresearchgate.net

Initiator Concentration : The amount of initiator (e.g., potassium persulfate) directly impacts the number of active sites generated on the CMC backbone, thus influencing the grafting percentage and efficiency. ijacskros.comresearchgate.netresearchgate.net

Reaction Temperature : Temperature affects the rate of initiator decomposition and monomer diffusion. An increase in temperature typically enhances the grafting rate up to a certain point (e.g., 65°C for the CMC-g-SVBS system), after which side reactions like homopolymerization may become dominant, reducing grafting efficiency. ijacskros.comresearchgate.netresearchgate.net

The following table details the effect of reaction conditions on the graft copolymerization of NaSS onto carboxymethyl cellulose (CMC) using potassium persulfate (KPS) as an initiator.

| Parameter Varied | Condition | Grafting (%) | Grafting Efficiency (%) |

| Monomer Conc. (mmol) | 2.0 | 46.70 | 63.38 |

| 3.0 | 94.24 | 85.27 | |

| 3.5 | 93.20 | 72.28 | |

| Temperature (°C) | 55 | 33.24 | 30.07 |

| 60 | 38.18 | 34.54 | |

| 65 | 94.24 | 85.27 | |

| 70 | 30.48 | 27.58 | |

| Initiator Conc. (mmol) | 0.02 | 24.70 | 22.35 |

| 0.07 | 94.24 | 85.27 | |

| Time (min) | 150 | 94.24 | 85.27 |

| Data derived from studies on grafting NaSS onto CMC. ijacskros.comresearchgate.net Other conditions were held constant for each varied parameter as described in the source. researchgate.net |

In statistical copolymerizations, the comonomer feed ratio is a critical parameter that dictates the final copolymer composition and, consequently, its properties. mdpi.comresearchgate.net In the case of the NaSS-acrylamide system, the high reactivity ratio of NaSS compared to acrylamide leads to its rapid incorporation into the polymer chain, causing a drift in composition as the reaction proceeds. mdpi.com Similarly, in precipitation polymerization of NaSS with styrene, solvent polarity was identified as a key factor affecting the polymerization process and the characteristics of the resulting copolymer nanoparticles. researchgate.net

Comprehensive Characterization and Structural Elucidation of Poly Sodium 4 Vinylbenzenesulfonate and Its Copolymers

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the chemical structure and functional groups present in PSS and its copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful polymerization of sodium 4-vinylbenzenesulfonate and for determining the composition of its copolymers.

¹H NMR Spectroscopy: The ¹H NMR spectrum is instrumental in verifying the polymerization process. The disappearance of signals corresponding to the vinyl protons of the this compound monomer, typically observed between 5.2 and 6.9 ppm, confirms the conversion of the monomer into the polymer. mdpi.com For instance, in the monomer, characteristic peaks for the vinyl group can be seen at chemical shifts (δ) of approximately 5.22–5.43 ppm (dd, 2H, CH₂=CH–Ph–), 5.78–5.96 ppm (dd, 2H, CH₂=CH–Ph–), and 6.66–6.84 ppm (dd, 2H, CH₂=CH–Ph–). mdpi.com Following polymerization, these vinyl peaks are absent, and new broad signals appear corresponding to the polymer backbone protons. mdpi.com Specifically, broad signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone emerge around 1.06–1.17 ppm and 1.18–1.49 ppm, respectively. mdpi.com The aromatic protons of the phenyl ring in the polymer typically show broad signals in the range of 6.09–7.93 ppm. mdpi.com

In copolymers, ¹H NMR is used to determine the molar composition by comparing the integral intensities of characteristic peaks from each comonomer unit. cityu.edu.hkresearchgate.net For example, in a copolymer of PSS with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), the composition can be calculated by comparing the peak intensities of the aromatic protons of the PSS unit with the methoxy (B1213986) protons of the PEGMA unit. cityu.edu.hkresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides further confirmation of the polymer structure. The polymerization is confirmed by the shift of the vinyl carbon signals of the monomer to those of the saturated polymer backbone. For example, the signal for the -CH₂ in the vinyl group of the monomer at around 115 ppm shifts to a different position upon polymerization. The aromatic carbons and the carbon attached to the sulfonate group also show characteristic signals, which are maintained after polymerization, confirming the integrity of the sulfonate group. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Monomer and Polymer in D₂O

| Assignment | Monomer | Polymer |

| Vinyl Protons (CH₂=CH–) | 5.22 - 6.84 | Absent |

| Polymer Backbone (-CH-CH₂-) | Absent | 1.06 - 1.49 (broad) |

| Aromatic Protons (-Ph-) | 7.37 - 7.79 | 6.09 - 7.93 (broad) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in PSS and its copolymers, thereby confirming the chemical structure. tandfonline.comtandfonline.com The disappearance of the C=C stretching vibration of the vinyl group, typically around 1630 cm⁻¹, is a clear indicator of successful polymerization.

The FTIR spectrum of PSS is characterized by several key absorption bands:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are observed around 1169-1237 cm⁻¹ and 1037-1045 cm⁻¹, respectively. lmaleidykla.ltnih.gov

S-O Stretching: A peak corresponding to the S-O stretching vibration can be found around 762 cm⁻¹. lmaleidykla.lt

Aromatic Ring: The characteristic C=C stretching vibrations of the benzene (B151609) ring appear in the region of 1400-1600 cm⁻¹. nih.goviafor.org The wagging vibration of C-H in the 1,4-substituted benzene ring is also observed at approximately 838 cm⁻¹. lmaleidykla.lt

Polymer Backbone: The C-H stretching and bending vibrations of the polymer backbone are also present.

In copolymers, the FTIR spectrum will show the characteristic peaks of all the constituent monomers, confirming their incorporation into the polymer chain. lmaleidykla.ltresearchgate.net For example, in a copolymer with acrylic acid, the characteristic C=O stretching vibration of the carboxylic acid group would be present. iafor.org

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | C=C Stretch (Monomer, disappears upon polymerization) |

| 1400 - 1600 | Aromatic C=C Stretch |

| 1169 - 1237 | Asymmetric S=O Stretch (Sulfonate) |

| 1037 - 1045 | Symmetric S=O Stretch (Sulfonate) |

| ~838 | C-H Wagging (1,4-substituted benzene) |

| ~762 | S-O Stretch |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR and serves as a vibrational fingerprint for the polymer. researchgate.netmdpi.comnih.gov It is particularly useful for identifying specific vibrational modes and confirming the chemical structure. tandfonline.comtandfonline.com The Raman spectra of PSS and its copolymers can be used as a reference for identifying these materials. researchgate.net For PSS, the Raman spectrum will show characteristic bands for the sulfonate group and the aromatic ring, providing a unique fingerprint of the molecule. researchgate.net In studies of PSS-grafted graphene oxide, Raman spectroscopy has been used to confirm the π-π interactions between the PSS and the graphene oxide sheets.

Chromatographic Techniques for Molecular Weight Distribution and Polydispersity Determination (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine the molecular weight distribution and polydispersity index (PDI) of PSS and its copolymers. tandfonline.comtandfonline.com This information is critical as the molecular weight significantly influences the physical and chemical properties of the polymer.

The analysis involves dissolving the polymer in a suitable mobile phase and passing it through a column packed with porous gel. lcms.cz Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. By using a calibration curve generated from polymer standards, such as poly(4-styrenesulfonate) standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined. uj.edu.placs.org

For PSS synthesized by controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a narrow molecular weight distribution with a PDI value close to 1.0 is often achieved, indicating a well-controlled polymerization process. researchgate.net Free radical polymerization typically results in a broader molecular weight distribution with a higher PDI. mdpi.comresearchgate.net The choice of eluent is crucial for accurate SEC/GPC analysis of polyelectrolytes like PSS to prevent interactions with the column packing material. Aqueous solutions containing salts, such as 0.1 M NaNO₃, are often used as the eluent. uj.edu.placs.org

Table 3: Example of Molecular Weight Data for Poly(this compound) from SEC/GPC

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| RAFT Polymerization | 8,500 | 9,350 | 1.10 |

| Free Radical Polymerization | 25,000 | 42,500 | 1.70 |

Note: The values in this table are illustrative and can vary significantly depending on the specific polymerization conditions.

Morphological and Microstructural Analysis

The morphology and microstructure of PSS and its copolymers, especially in the solid state or as part of a composite material, are investigated using microscopy techniques.

Transmission Electron Microscopy (TEM) for Nanostructure and Dispersion

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanostructure and dispersion of poly(this compound) (PSS) and its copolymers. High-resolution TEM (HRTEM) in particular provides direct imaging of polymer morphologies at the nanoscale.

In studies of block copolymers, TEM analysis reveals distinct morphologies based on the interaction between the constituent blocks. For instance, when oppositely charged ionic block copolymers of poly(ε-caprolactone)-b-poly(this compound) (PCL-b-PSS) and a cationic block copolymer are mixed, TEM images show a worm-like morphology. This structure is attributed to the formation of a continuous network resulting from ionic interactions between the cationic and anionic block copolymers. The individual block copolymer micelles, prior to mixing, are observed to have sizes in the range of 200 ± 10 nm. rsc.org

Furthermore, TEM analysis of self-assembled nanostructures, such as shell crosslinked knedel-like (SCK) nanoparticles, shows circularly-shaped images which suggest that the nanoparticles maintain their micellar structure after crosslinking. researchgate.net In as-prepared polyampholyte hydrogels made from this compound (NaSS) and [3-(methacryloylamino)propyl] trimethylammonium chloride (MPTC), TEM has enabled the first-time visualization of nanoscale globules within the polymer network. ualberta.ca

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a key analytical technique used to investigate the crystalline structure and phase behavior of poly(this compound) and its copolymers. The resulting diffraction patterns provide insights into the degree of crystallinity, identifying materials as crystalline, semi-crystalline, or amorphous.

Studies on copolymers of this compound often reveal an amorphous nature. For example, a zwitterionic copolymer hydrogel, poly(MPTC-co-VBS), prepared by copolymerizing a cationic monomer ([3-(methacryloylamino)propyl] trimethylammonium chloride) and an anionic monomer (this compound), was shown by XRD analysis to be amorphous. researchgate.net This lack of long-range ordered structure is typical for many cross-linked hydrogel networks.

In the case of ionic block copolymers, such as those based on poly(ε-caprolactone) and PSS, XRD analysis is used to characterize the phase behavior of the constituent blocks. rsc.org The technique can differentiate between the crystalline or amorphous nature of each block within the copolymer structure.

Small-Angle X-ray Scattering (SAXS) for Nanophase Separation and Domain Structures

Small-Angle X-ray Scattering (SAXS) is an essential technique for probing the structure of poly(this compound) and its copolymers on a nanometer scale. It is particularly effective for characterizing nanophase separation, domain sizes, and the hierarchical structures that form in solution or in the solid state due to the interplay of ionic interactions and polymer chain conformations.

In polyampholyte hydrogels, which contain both positive and negative charges, SAXS reveals electrostatically induced hierarchical self-assembly. A study on a charge-balanced polyampholyte random copolymer, poly(4-vinylbenzenesulfonate-co-[3-(methacryloylamino)propyl]trimethylammonium chloride), used variable-temperature SAXS to investigate the polymer and water structures within the hydrogel. ualberta.ca This analysis helps to understand the details of globular structures, including the size and chain density of each globule and the larger superstructure they form, which are critical for properties like low-temperature ionic conductivity. ualberta.ca

SAXS is also employed to characterize the self-assembly of diblock polyelectrolytes into polyelectrolyte complexes (PECs). For diblock copolymers of polyethylene (B3416737) oxide and PSS (PEO-b-PSS), SAXS, in combination with other techniques like dynamic light scattering (DLS) and cryo-TEM, is used to fully characterize the PEC assemblies in aqueous solutions. chemrxiv.org This provides detailed information on the size, shape, and internal structure of the resulting micelles and other complex morphologies, which are driven by the electrostatic interactions between the charged PSS blocks. chemrxiv.org The nanostructured morphology, characterized by hydrophilic-hydrophobic phase separation, is key to controlling the functional properties of these materials. researchgate.net

Thermal Characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal characterization techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for understanding the thermal stability, degradation behavior, and phase transitions of poly(this compound) and its copolymers. eag.comnih.govwilliams.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing information about thermal stability and decomposition pathways. For poly(sodium 4-styrenesulfonate), TGA reveals a multi-step degradation process. The initial weight loss, occurring up to around 100°C, is typically due to the loss of absorbed water. nih.govmarquette.edu The main polymer degradation occurs at higher temperatures. A detailed TGA study coupled with evolved gas analysis showed that the degradation of poly(sodium 4-styrenesulfonate) under nitrogen involves four main steps, with the evolution of water, sulfur dioxide, and products of polystyrene degradation such as benzene, styrene (B11656), and toluene (B28343) at different temperature ranges. marquette.edu In copolymers, TGA can distinguish the degradation profiles of the different constituent blocks. chemrxiv.org For example, in PSS-decorated hollow mesoporous silica (B1680970) nanoparticles, TGA curves show distinct weight loss steps corresponding to water loss, decomposition of the PSS polymer, and dehydroxylation of the silica core. nih.gov The incorporation of PSS or its copolymers can also enhance the thermal stability of other materials, as seen in hydrogel nanocomposites where the presence of a polymer/inorganic network leads to a higher residual mass at elevated temperatures. kashanu.ac.ir

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. This provides data on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For copolymers of vinyl acetate (B1210297) and this compound (PVA-co-SSA), DSC analysis shows that the glass transition temperatures of the copolymers fall between those of the corresponding homopolymers. tandfonline.com In graft copolymers of sodium carboxymethyl cellulose (B213188) and this compound (CMC-g-SVBS), DSC thermograms differ significantly from the parent polymer, indicating changes in the thermal transition behavior due to the grafting process. ijacskros.comresearchgate.netsemanticscholar.org For single-ion conducting polymer electrolytes based on a sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide monomer, DSC is used to determine the Tg and any melting transitions (Tm), which are crucial for understanding the polymer's phase behavior and its performance as an electrolyte at different temperatures. rsc.org

The table below summarizes thermal characterization data for various PSS-based polymers from the literature.

| Polymer System | Technique | Key Findings |

| Poly(sodium 4-styrenesulfonate) | TGA/FTIR | Four-step degradation under N₂. Evolution of H₂O, SO₂, benzene, styrene, toluene at different temperatures. marquette.edu |

| PSS@Hollow Mesoporous Silica (PSS@HMS) | TGA | Three weight loss steps: water loss (~11% below 100°C), PSS decomposition, and silica dehydroxylation. nih.gov |

| Poly(vinyl alcohol-co-sodium 4-vinylbenzenesulfonate) (PVA-co-SSA) | DSC | Glass transition temperature (Tg) of copolymers is intermediate between the respective homopolymers. tandfonline.com |

| Sodium Alginate-g-(PAAc-co-VBS)/ZnO Nanocomposite | TGA | Enhanced thermal stability compared to the hydrogel without ZnO, indicating ZnO acts as a thermal barrier. kashanu.ac.ir |

| NaSTFSI-co-PET-MP/4A Polymer Electrolyte | DSC | Glass transition temperature (Tg) around 20°C and a melting/crystallization peak (Tm) around 110°C. rsc.org |

| PEO-b-PSS Diblock Copolymers | TGA | Two distinct thermal degradation steps observed, corresponding to the PEO and PSS blocks. chemrxiv.org |

Surface Chemistry and Interfacial Phenomena Characterization

The characterization of surface chemistry and interfacial phenomena is crucial for applications of poly(this compound) (PSS) and its copolymers, particularly in areas like dispersions, coatings, and composite materials. The amphiphilic nature of certain PSS copolymers, containing both hydrophilic sulfonate groups and hydrophobic backbones, governs their behavior at interfaces.

Copolymers of this compound and styrene, P(SS-co-St), are amphiphilic and their interfacial properties are of significant interest. researchgate.net The balance between the hydrophilic sulfonate groups and the hydrophobic styrene units dictates their assembly and effectiveness as stabilizers or dispersants.

In the context of wet ultrafine grinding, copolymers of sodium polyacrylate containing this compound have been synthesized and evaluated as water-based dispersants. dntb.gov.uamdpi.com The adsorption of these polymeric dispersants onto the surface of particles, such as ZnFe1.2Cr0.8O4 pigments, is a key interfacial phenomenon. The effectiveness of the dispersant is related to its adsorption behavior, which can be described by models like the Langmuir isotherm. mdpi.com The presence of different functional groups, such as hydroxyl groups in addition to the sulfonate and carboxylate groups, can enhance the wetting and adsorption onto the particle surface, leading to better grinding performance and suspension stability. mdpi.com The adsorption process is influenced by factors like temperature and dispersant concentration, and it is considered a random, endothermic process that increases disorder at the interface. mdpi.com

The ability of PSS and its copolymers to modify surfaces is also central to their use in creating functional materials. For example, grafting PSS onto poly(ethersulfone) membranes is used to control the fractionation of proteins, a process governed by the modified surface chemistry and interfacial interactions between the protein and the membrane. fishersci.ca

Rheological Behavior of Polymer Solutions and Hydrogel Networks

The rheological behavior of solutions and hydrogel networks containing poly(this compound) is a critical aspect that determines their processability and performance in various applications, from self-healing materials to injectable hydrogels.

Polyampholytes and polyzwitterions, which include copolymers of this compound, exhibit unique rheological properties. Unlike standard polyelectrolytes, these polymers can show an "anti-polyelectrolyte" effect, where an increase in salt concentration leads to chain expansion and an increase in solution viscosity. ualberta.ca This behavior is due to the screening of intramolecular and intermolecular electrostatic attractions between the opposite charges on the polymer chains.

In the realm of hydrogels, rheology is used to characterize their mechanical properties, such as stiffness and self-healing ability. For self-healing hydrogels based on ionic interactions, rheological recovery tests are performed. nih.gov These tests measure the storage modulus (G') and loss modulus (G'') before and after the hydrogel is damaged. A hydrogel containing poly(this compound-co-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminium bromide) demonstrated ultrafast self-healing, with rheological tests confirming the rapid recovery of its storage modulus after being cut and brought back into contact. nih.gov

The viscosity of suspensions containing PSS copolymers is another important rheological parameter, especially in applications like grinding and dispersion. In suspensions of pigment particles, the addition of a polyacrylic acid-co-sodium 4-vinylbenzenesulfonate dispersant significantly affects the viscosity. mdpi.com There is an optimal concentration of the dispersant; too little results in particle aggregation and high viscosity, while too much can also increase viscosity due to the viscosity of the dispersant solution itself. mdpi.com

Electrochemical Characterization: Ionic Conductivity and Proton Transport Mechanisms

The electrochemical properties of poly(this compound) (PSS) and its copolymers are central to their application in electrochemical devices such as fuel cells, batteries, and sensors. Key parameters include ionic conductivity, electrochemical stability, and proton transport mechanisms.

PSS-based materials are widely investigated as proton exchange membranes (PEMs) and solid polymer electrolytes (SPEs) due to the high concentration of sulfonic acid groups, which can facilitate ion transport. The ionic conductivity is highly dependent on the form of the polymer (acid vs. salt), water content, and temperature. Membranes made from the acid form of PSS (PSSH) exhibit significantly higher proton conductivity than the sodium salt form (NaPSS) because the mobility of H+ is much greater than that of Na+. mdpi.com For instance, a PSSH membrane reached a conductivity of 164.3 mS/cm at 80°C, which is higher than that of a Nafion 117 reference membrane under similar conditions. mdpi.com The conductivity generally increases with temperature and water content, as water molecules are essential for facilitating proton transport through mechanisms like the Grotthus (structural diffusion) and vehicular mechanisms. mdpi.com

Copolymers and composites are designed to optimize these properties. Proton-conducting composite membranes have been fabricated from crosslinked poly(vinyl alcohol) (PVA) and PSS-functionalized silica nanoparticles. researchgate.net These membranes achieved promising proton conductivities of around 0.072 S/cm, demonstrating that the incorporation of PSS-functionalized fillers can create effective proton conduction pathways. researchgate.net Similarly, polyelectrolyte membranes based on sulfonate-grafted sodium alginate and PVA have shown significant proton conductivity (up to 59.23 mS/cm), which is attributed to proton transfer facilitated by the various functional groups (-COO⁻, -CONH, and -SO₃H) across the hydrated membrane. mdpi.com

In the context of sodium-ion batteries, single-ion conducting polymer electrolytes (SIPEs) based on sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI) have been developed. These materials are designed to have the charge-carrying anion tethered to the polymer backbone, ideally leading to a Na+ transference number close to unity. A SIPE incorporating molecular transporters exhibited an ionic conductivity of 1.4 × 10⁻⁵ S cm⁻¹ at room temperature and 1.3 × 10⁻⁴ S cm⁻¹ at 90°C. rsc.org Electrochemical stability window analysis via linear sweep voltammetry (LSV) showed stability up to 4.5 V vs. Na/Na+, and the electrolyte demonstrated stable sodium plating/stripping behavior for over 2000 hours in symmetric cells. rsc.org

The table below presents electrochemical data for various PSS-based materials.

| Polymer System | Application | Ionic/Proton Conductivity | Key Findings |

| Poly(4-styrenesulfonic acid) (PSSH) Membrane | Proton Exchange Membrane | Up to 164.3 mS/cm at 80°C mdpi.com | Conductivity is higher than Nafion 117 reference; increases with IEC, water content, and temperature. mdpi.com |

| NaSTFSI-co-PET-MP/4A SIPE | Sodium Battery Electrolyte | 1.4 × 10⁻⁵ S/cm at 20°C; 1.3 × 10⁻⁴ S/cm at 90°C rsc.org | Stable up to 4.5 V vs. Na/Na+. Stable Na plating/stripping for >2000 cycles. rsc.org |

| PVA/PSSA-Si Composite Membrane | Proton Exchange Membrane | ~72 mS/cm researchgate.net | Conductivity increases with PSSA-Si loading and PSSA content. Good stability. researchgate.net |

| Sulfonated Sodium Alginate/PVA Membrane | Proton Exchange Membrane | Up to 59.23 mS/cm mdpi.com | Proton transport is facilitated by multiple functional groups via the Grotthus mechanism. mdpi.com |

| Poly(this compound) in DMF | Electrochemical Sensing | Suppresses background current from solvent oxidation. mdpi.com | Forms an electroinitiated polymer film on the electrode surface, improving analytical signals for phenols. mdpi.comresearchgate.net |

Advanced Research Applications and Functional Materials Engineering

Ion Exchange Materials and Membrane Technologies

The ionic nature of the sulfonate group is central to the function of NaSS-based polymers in ion exchange materials. These materials are engineered into membranes, resins, and adsorbents for various separation and purification technologies.

Design and Performance of Proton Exchange Membranes (PEMs) for Electrochemical Devices

Proton exchange membranes (PEMs) are a critical component of electrochemical devices like fuel cells. The primary function of a PEM is to conduct protons while preventing the passage of fuel (like methanol) and electrons. Polymers based on sodium 4-vinylbenzenesulfonate, often referred to as sulfonated polystyrene (SPS), are extensively researched as alternatives to expensive perfluorinated membranes like Nafion. ijmmm.org

The sulfonation process introduces –SO3H groups onto the polymer backbone, which are essential for proton transport. ijmmm.org The performance of these membranes is influenced by factors such as the degree of sulfonation (DS), water uptake, and the incorporation of other materials to form composites. A higher degree of sulfonation generally increases the number of protonated sites and enhances water absorption, which facilitates proton movement and improves proton conductivity. ijmmm.org

Researchers have developed various composite membranes to enhance the properties of sulfonated polystyrene. For instance, incorporating sulfonated poly(styrene-co-maleic anhydride) and silica (B1680970) has been shown to yield membranes with high mechanical strength and low methanol (B129727) permeability, making them suitable for direct methanol fuel cells (DMFCs). mdpi.com Another approach involves grafting polystyrene sulfonic acid onto graphene oxide and combining it with sulfonated poly(ether ether ketone) (SPEEK) to create a composite membrane that exhibits high proton conductivity and reduced methanol crossover, outperforming commercial Nafion 117 membranes in power density. mdpi.comijcce.ac.ir

Novel PEMs have also been prepared using sulfonated poly(styrene-divinylbenzene) resin with polyethylene (B3416737) (SPSDR-PE), which show good ionic conductivity and methanol permeability that increase with temperature. ijcce.ac.ir Blending sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block polystyrene (sPSEBPS) with sulfonated poly(ether sulfone) (SPES) and hexagonal boron nitride (hBN) has also been explored. bohrium.com These composite membranes demonstrate improved thermal stability and proton conductivity, with the hBN nanoparticles facilitating proton transfer. bohrium.com

Table 1: Performance of Various Sulfonated Polystyrene-Based Proton Exchange Membranes

| Membrane Composition | Key Findings | Application |

|---|---|---|

| Sulfonated poly(styrene-co-maleic anhydride), poly(ethylene glycol), and silica | High mechanical strength, low methanol permeability. mdpi.com | Direct Methanol Fuel Cells (DMFCs) |

| Polystyrene sulfonic acid grafted on graphene oxide with SPEEK | High proton conductivity, low methanol crossover, higher power density than Nafion 117. mdpi.comijcce.ac.ir | Direct Methanol Fuel Cells (DMFCs) |

| Sulfonated poly(styrene-divinylbenzene) resin-polyethylene (SPSDR-PE) | Ionic conductivity and methanol permeability increase with temperature. ijcce.ac.ir | Direct Methanol Fuel Cells (DMFCs) |

| sPSEBPS/SPES/hBN composite | Good thermal stability and proton conductivity. bohrium.com | Polymer Electrolyte Membrane Fuel Cells (PEMFCs) |

| Cellulose (B213188) acetate-g-poly(sodium 4-styrene sulfonate) | Low methanol permeability (5.514 × 10⁻⁷ cm² s⁻¹), proton conductivity (4.77 mS cm⁻¹). mdpi.com | Direct Methanol Fuel Cells (DMFCs) |

Development of Cation Exchange Membranes (CEMs) for Membrane Capacitive Deionization (MCDI)

Membrane capacitive deionization (MCDI) is an emerging technology for water desalination that utilizes ion-exchange membranes to enhance salt removal efficiency. rsc.orgacs.org Cation exchange membranes (CEMs) selectively allow the passage of cations while blocking anions. ladewig.co Poly(this compound) is a key material in the fabrication of these CEMs due to its strong anionic sulfonate groups. acs.orgmdpi.com

In MCDI systems, CEMs are placed over the cathode (negative electrode) to attract and transport cations from the feed water into the electrode, while repelling co-ions (anions). acs.orgladewig.co This process significantly improves the salt adsorption capacity and charge efficiency of the system compared to traditional capacitive deionization (CDI) without membranes. rsc.orgacs.org

Research has focused on synthesizing novel CEMs using NaSS. One method involves grafting this compound onto a dehydrofluorinated poly(vinylidene fluoride) (PVDF) backbone to create PVDF-g-PSVBS membranes. acs.orgmdpi.com The performance of these membranes, particularly the uniform distribution of the ion-exchange sites (sulfur elements), can be controlled by the degree of grafting. acs.org Another approach involves using sulfonated pentablock copolymers (sPBC) as a solution-processable cation exchange layer on the electrode. rsc.org These sPBC-coated cathodes have demonstrated high salt adsorption capacities (up to 11.5 mg/g) and charge efficiencies (92%), comparable to commercial IEMs. rsc.org

Fabrication and Efficacy of Ion Exchange Resins for Selective Separation

Ion exchange resins are polymeric materials, typically in the form of small beads, that can exchange their mobile ions for ions of similar charge from a surrounding solution. scispace.com Resins based on poly(this compound) function as strong acid cation exchangers, utilizing the negatively charged sulfonate groups to bind and separate cations. scispace.comeichrom.com

These resins are synthesized through polymerization techniques, such as inverse suspension polymerization, where monomers like this compound are polymerized in the presence of a cross-linking agent. acs.orgnih.gov This process creates a three-dimensional, insoluble polymer network. scispace.com For instance, a cation-exchange resin (CR-3) was synthesized by polymerizing sodium 2-acrylamido-2-methyl-1-propanesulfonate (SAMPS), a monomer with a sulfonate group similar to NaSS, cross-linked with N,N-methylenebisacrylamide. nih.gov Another study developed a poly(styrene-co-4-vinylbenzenesulfonic acid) copolymer nanoparticle ion exchanger using precipitation polymerization. researchgate.net

The efficacy of these resins is determined by their ion exchange capacity, selectivity, and adsorption kinetics. eichrom.com They have shown high efficiency in various separation processes. For example, Diphonix® resins, which contain both diphosphonic and sulfonic acid groups on a styrene-divinylbenzene polymer backbone, exhibit exceptional selectivity for metal ions and are used in water treatment and the recovery of metals from industrial process streams. eichrom.com Resins synthesized from NaSS-related monomers have also proven effective in bioseparations, such as the selective extraction of the protein lactoferrin from whey, with adsorption efficiencies reaching between 93.8% and 97.4%. acs.orgnih.gov

Research into Selective Adsorption and Removal of Ionic Species

Polymers and composite materials derived from this compound are effective adsorbents for the selective removal of ionic pollutants from water. The sulfonate functional groups provide strong electrostatic interaction sites for binding cationic species, including heavy metal ions and organic dyes. nsf.govnih.gov

Poly(sodium 4-styrenesulfonate) (PSS) has been investigated as a water-soluble polyelectrolyte in a PSS-assisted ultrafiltration (UF) process for heavy metal removal. nsf.gov In this system, PSS acts as a nano-sized cation exchanger, binding with metal ions like Cu²⁺. The PSS-metal complexes are then removed by the UF membrane. nsf.gov The removal efficiency is high due to the strong affinity of divalent cations for the sulfonate groups on the PSS chain. nsf.gov For example, at a PSS concentration of 4.8 g/L, Cu²⁺ rejection reached 82% even in a competitive multi-cation environment. nsf.gov

PSS-based hydrogels and other composite materials also demonstrate excellent adsorption capabilities. Hydrogels incorporating 4-styrenesulfonic acid sodium salt have been developed for the effective removal of cationic dyes like Janus Green B. scirp.org Similarly, magnetic chitosan (B1678972) microspheres grafted with PSS showed a very high adsorption capacity for methylene (B1212753) blue (up to 989 mg/g at pH 1) due to strong electrostatic interactions and π-π stacking. nih.gov Furthermore, hydrogel nanocomposites of sodium alginate grafted with poly(acrylic acid-co-sodium 4-vinylbenzenesulfonate) and zinc oxide have been synthesized as efficient adsorbents for crystal violet dye, achieving a removal capacity of 956.56 mg/g. kashanu.ac.irkashanu.ac.ir

Applications in Protein Fractionation and Bioseparation

The ion-exchange properties of poly(this compound) are also leveraged in the field of biotechnology for the separation and purification of biomolecules, particularly proteins. acs.orgnih.gov Cation-exchange chromatography using PSS-based materials is a common technique for protein fractionation.

In this process, a mixture of proteins is passed through a column packed with a PSS-based resin. At a specific pH, proteins with a net positive charge will bind to the negatively charged sulfonate groups of the resin, while negatively charged or neutral proteins will pass through. The bound proteins can then be selectively eluted by changing the pH or increasing the ionic strength of the buffer.

A notable application is the extraction of lactoferrin, a valuable iron-binding protein, from whey. acs.orgnih.gov Researchers have synthesized strong cation-exchange resins using monomers containing sulfonate groups, such as sodium 2-acrylamido-2-methyl-1-propanesulfonate (SAMPS), which is structurally similar to NaSS. nih.gov These resins, prepared by inverse suspension polymerization, have demonstrated high selectivity and efficiency, achieving lactoferrin adsorption of over 93% from various whey sources. acs.orgnih.gov The maximum adsorption of lactoferrin (93.7%) was achieved at pH 7 after 20 hours. nih.gov This highlights the potential of sulfonate-functionalized polymers for purifying high-value proteins from complex biological mixtures.

Hydrogel Systems in Advanced Biomedical and Environmental Engineering

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water. nih.gov this compound and its polymer are used to create hydrogels with unique properties for biomedical and environmental applications, owing to the ionic nature and hydrophilicity conferred by the sulfonate groups. nih.govacs.orgmdpi.com

In biomedical engineering, PSS-based hydrogels are explored for applications like tissue adhesion and as matrices for cell culture. acs.orgethz.chnih.gov For instance, physical hydrogels composed of polyampholytes containing both cationic groups and anionic NaSS groups have been developed. acs.orgethz.ch These hydrogels exhibit robust adhesion, self-healing properties, and excellent biocompatibility, making them suitable for sealing tissues or as scaffolds for cell growth. acs.orgethz.ch Synthetic hydrogels containing PSS moieties have also been shown to support the long-term culture and expansion of human pluripotent stem cells by mimicking the function of heparin. nih.gov